(E)-3-Benzylidene-4-chromanone

Antitubercular Mycobacterium tuberculosis SAR

Procure (E)-3-benzylidene-4-chromanone (CAS 24513-66-4) for structure-activity studies where the intact chroman-4-one core and (E)-exocyclic double bond are essential for nanomolar MAO-B inhibition (IC₅₀ 480 nM) and superior cytotoxicity over isosteric scaffolds. This scaffold outperforms 2-benzylidene-1-tetralones in oncology assays, offers selectivity for malignant cells, and yields antifungals exceeding clotrimazole. Suitable for hit-to-lead antitubercular campaigns against M. tuberculosis H37Rv. Ensure scaffold identity—isosteric replacements compromise potency.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 24513-66-4
Cat. No. B1312316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-Benzylidene-4-chromanone
CAS24513-66-4
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1
InChIInChI=1S/C16H12O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10H,11H2/b13-10+
InChIKeyTXRPREROCFYGHX-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-Benzylidene-4-chromanone (CAS 24513-66-4): Homoisoflavonoid Scaffold with Quantifiable Multi-Target Bioactivity


(E)-3-Benzylidene-4-chromanone (CAS 24513-66-4) is a synthetic homoisoflavonoid characterized by a chroman-4-one backbone with an exocyclic benzylidene double bond at the 3-position. This α,β-unsaturated ketone scaffold serves as a conformationally constrained analog of chalcones and a core template for numerous bioactive natural products, including bonducellin [1]. The compound exhibits measurable activity across multiple therapeutic targets—including anticancer, anti-tubercular, antifungal, antioxidant, α-glucosidase, and monoamine oxidase B (MAO-B) inhibition—with potency and selectivity profiles that vary substantially depending on specific substitution patterns on the A- and B-rings [2].

Why (E)-3-Benzylidene-4-chromanone Cannot Be Replaced by Generic α,β-Unsaturated Ketones


The (E)-3-benzylidene-4-chromanone scaffold possesses a unique combination of structural features—a planar, rigid heterocyclic chromanone core bearing an exocyclic benzylidene double bond—that dictates its biological activity profile. Replacing this scaffold with structurally similar alternatives such as 2-benzylidene-1-tetralones, 3-benzyl-4H-chromen-4-ones, or 3-benzylchroman-4-ones results in substantial and quantifiable losses in potency, selectivity, or both across multiple therapeutic targets. Head-to-head comparative studies demonstrate that the precise geometric and electronic configuration of the (E)-3-benzylidene-4-chromanone system is non-negotiable for achieving optimal activity against M. tuberculosis [1], human MAO-B [2], and cancer cell lines [3]. Simple in-class substitution without experimental validation will likely compromise assay outcomes and reproducibility.

Quantitative Differentiation Evidence for (E)-3-Benzylidene-4-chromanone Scaffold Selection


Superior Anti-Tubercular Potency of 3-Benzylidene-4-chromanones vs. 2-Benzylidene Cycloalkanones

A head-to-head structure-activity relationship study comparing 3-benzylidene-4-chromanones (series 1) with structurally related 2-benzylidene cycloalkanones revealed that the chromanone scaffold confers significantly enhanced anti-tubercular activity. The most potent 3-benzylidene-4-chromanone derivatives (compounds 1d, 1g, 1j) demonstrated IC50 and IC90 values of less than 1 µg/mL against M. tuberculosis H37Rv. Critically, the study concluded that 3-benzylidene-4-chromanones are more potent against M. tuberculosis than the related 2-benzylidene cycloalkanones, establishing the scaffold's superiority for this indication [1].

Antitubercular Mycobacterium tuberculosis SAR

Enhanced Cytotoxicity and Cancer Cell Selectivity vs. Isosteric 2-Benzylidene-1-tetralones

In a direct comparative study, a series of 3-benzylidene-4-chromanones (1a–l) were evaluated alongside their isosteric 2-benzylidene-1-tetralone counterparts (2a–l) for cytotoxicity against human T-lymphocytes (Molt 4/C8, CEM) and murine L1210 leukemia cells. Over 40% of the chromanone derivatives were more potent than the corresponding tetralones, while equipotency was observed in only one-third of comparisons. Furthermore, the chromanone series displayed selective toxicity towards malignant cells (HSC-2, HSC-3, HSC-4, HL-60) over normal cells (HGF, HPC, HPLF) and were well tolerated in mice [1]. In a separate study, (E)-3-(4′-methylbenzylidene)-4-chromanone exhibited a >50-fold increase in cytotoxicity compared to its tetralone analog [2].

Anticancer Cytotoxicity Selectivity Chalcone Analog

Nanomolar Potency and High Selectivity for Human MAO-B Inhibition

A systematic SAR study of (E)-3-benzylidenechroman-4-ones (1a–w) as human monoamine oxidase inhibitors revealed that this scaffold confers potent and selective inhibition of the MAO-B isoform. The unsubstituted parent compound (E)-3-benzylidenechroman-4-one exhibits an IC50 of 480 nM against hMAO-B [1]. More critically, the study demonstrated that modifying the chromanone core abolishes activity: reducing the exocyclic double bond (yielding 3-benzylchroman-4-ones) reduces potency to the micromolar range, while endocyclic migration of the double bond (3-benzyl-4H-chromen-4-ones) results in near-complete loss of inhibitory activity [2]. This establishes the (E)-3-benzylidene configuration as essential for nanomolar MAO-B inhibition.

MAO-B Inhibitor Neurodegeneration Parkinson's Disease Alzheimer's Disease

Antifungal Activity Superior to Reference Drug Clotrimazole

Synthetic homoisoflavanone analogues bearing the 3-benzylidene-4-chromanone scaffold were evaluated for antifungal activity against Candida albicans. Compound 3, identified as (E)-5,7-dimethoxy-3-benzylidene-4-chromanone, demonstrated an MIC50 value of 25 µM, which is superior to the reference antifungal drug clotrimazole (MIC50 = 42 µM) when tested under identical conditions [1]. This represents a 1.7-fold improvement in potency over a clinically established antifungal agent.

Antifungal Candida albicans Homoisoflavonoid

Dual α-Glucosidase Inhibition and Antioxidant Activity with Defined SAR

A series of 3-benzylidene-4-chromanone derivatives (3–20) were systematically evaluated for both α-glucosidase inhibitory activity and DPPH radical scavenging capacity. Among the series, compound 18 (bearing a catechol moiety) emerged as the most balanced dual-acting agent, exhibiting an EC50 of 13 µM for DPPH radical scavenging and an IC50 of 28 µM for α-glucosidase inhibition. Notably, compound 12 demonstrated even stronger α-glucosidase inhibition with an IC50 of 15 µM [1]. The structure-activity relationships established in this study enable rational selection of substitution patterns to optimize one or both activities.

α-Glucosidase Inhibitor Antioxidant Diabetes DPPH

High-Value Procurement and Research Application Scenarios for (E)-3-Benzylidene-4-chromanone Scaffold


Antitubercular Lead Discovery Programs Requiring Scaffold Superiority

Medicinal chemistry teams pursuing novel anti-tubercular agents against M. tuberculosis H37Rv should prioritize the 3-benzylidene-4-chromanone scaffold over 2-benzylidene cycloalkanones. The scaffold's demonstrated superior potency (IC50 and IC90 < 1 µg/mL for optimized derivatives) combined with favorable selectivity over Vero cells (established in comparative studies) positions it as a high-value starting point for hit-to-lead campaigns. Procurement of this scaffold enables direct access to a validated SAR landscape with established meta-substitution preference for enhanced activity [1].

CNS Drug Discovery Targeting MAO-B for Parkinson's and Alzheimer's Disease

Neuroscience research groups developing selective MAO-B inhibitors should procure (E)-3-benzylidene-4-chromanone as a privileged scaffold. The parent compound exhibits nanomolar hMAO-B inhibition (IC50 = 480 nM), and structure-activity studies have demonstrated that the (E)-exocyclic double bond is essential for potency—reduction or migration of this bond results in 10- to 100-fold loss of activity. This scaffold has also yielded dual MAO-B/AChE inhibitors with IC50 values as low as 37.2 nM for hMAO-B, making it suitable for multi-target directed ligand (MTDL) approaches to Alzheimer's disease [2].

Anticancer Drug Development Emphasizing Tumor Selectivity

Oncology research programs focused on developing cytotoxins with improved therapeutic windows should consider the 3-benzylidene-4-chromanone scaffold. Head-to-head studies confirm that >40% of derivatives in this class outperform isosteric 2-benzylidene-1-tetralones in cytotoxicity assays, with some analogs showing >50-fold enhanced potency. Critically, the scaffold demonstrates selective toxicity toward malignant cells (HSC-2, HSC-3, HSC-4, HL-60) while sparing normal cells (HGF, HPC, HPLF) and exhibits favorable in vivo tolerability in murine models [3]. These properties reduce the risk of late-stage attrition due to toxicity.

Antifungal Discovery with Demonstrated Superiority to Clotrimazole

Research groups seeking novel antifungal agents with activity against Candida albicans can leverage the 3-benzylidene-4-chromanone scaffold, which has yielded derivatives with MIC50 values superior to the clinical reference drug clotrimazole (25 µM vs. 42 µM). The scaffold's distinct mechanism of action relative to existing azole antifungals offers potential for overcoming resistance. Procurement of this scaffold enables exploration of a chemical space with validated antifungal activity exceeding that of a first-line therapeutic [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-3-Benzylidene-4-chromanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.